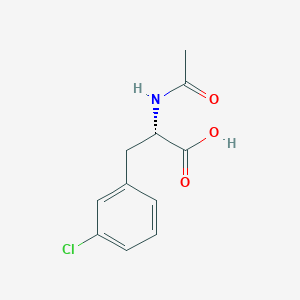
N-Acetyl-3-chloro-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-chloro-L-phenylalanine: is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of 3-chloro-L-phenylalanine: The synthesis of N-Acetyl-3-chloro-L-phenylalanine typically begins with the acetylation of 3-chloro-L-phenylalanine. This reaction involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve the use of solid acid catalysts for esterification reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Acetyl-3-chloro-L-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry:
- N-Acetyl-3-chloro-L-phenylalanine is used as a building block in the synthesis of peptides and other complex organic molecules .
Biology:
- This compound is used in studies related to protein structure and function, as it can be incorporated into peptides and proteins to study their properties .
Medicine:
- This compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of N-Acetyl-3-chloro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and chlorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-Acetyl-L-phenylalanine: Similar in structure but lacks the chlorine atom.
3-Chloro-L-phenylalanine: Similar in structure but lacks the acetyl group.
N-Acetyl-4-chloro-L-phenylalanine: Similar in structure but with the chlorine atom at a different position on the phenyl ring.
Uniqueness:
Properties
CAS No. |
197087-51-7 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
HASYVZNBHCVMEA-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-](/img/structure/B12582034.png)
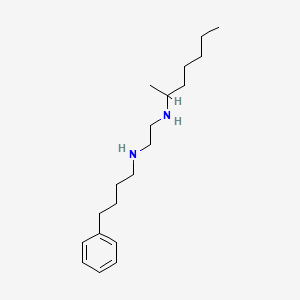
![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)
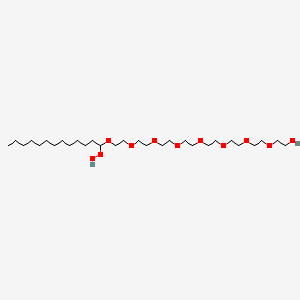
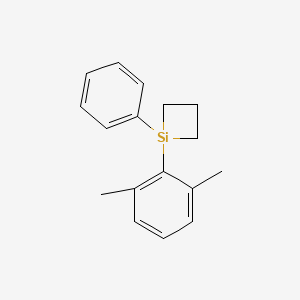
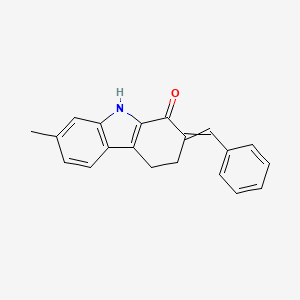
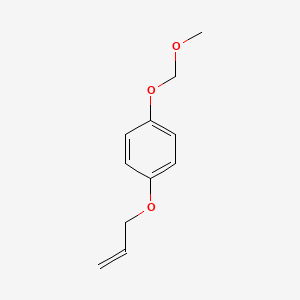
![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12582101.png)
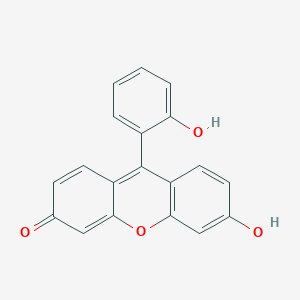
![Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-](/img/structure/B12582115.png)
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12582119.png)
![1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)](/img/structure/B12582122.png)
![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)
